![molecular formula C18H16ClNO B13154860 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is a chemical compound with the molecular formula C18H16ClNO and a molecular weight of 297.78 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanone Group: The ethanone group can be attached through a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Applications De Recherche Scientifique
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of indole derivatives with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorine atom and ethanone group can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-[2-(2,4-dimethylphenyl)-1H-indol-3-yl]ethanone
- 2-chloro-1-[2-(2,5-dimethylphenyl)-1H-indol-3-yl]ethanone
- 2-chloro-1-[2-(3,5-dimethylphenyl)-1H-indol-3-yl]ethanone
Uniqueness
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H16ClNO |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C18H16ClNO/c1-11-7-8-13(9-12(11)2)18-17(16(21)10-19)14-5-3-4-6-15(14)20-18/h3-9,20H,10H2,1-2H3 |
Clé InChI |
JDNYHWUAQXWTDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)

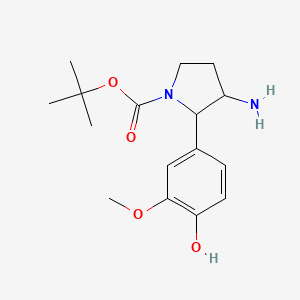

![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
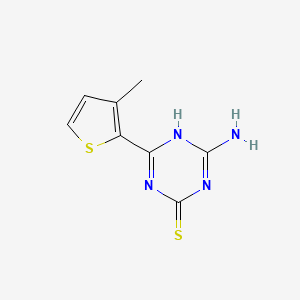
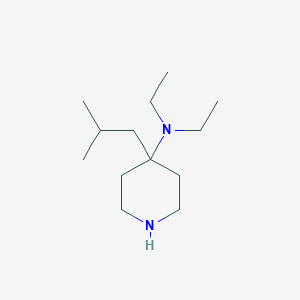
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

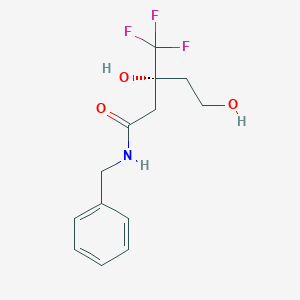
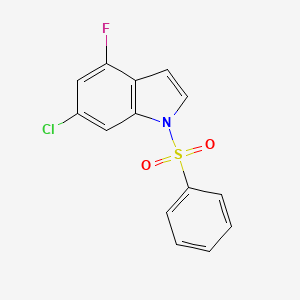
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
